molecular formula C10H14IN3 B14239953 N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine CAS No. 425436-17-5

N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine

Cat. No.: B14239953
CAS No.: 425436-17-5
M. Wt: 303.14 g/mol
InChI Key: BJYXMLIHASYGKH-UHFFFAOYSA-N
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Description

N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is an organic compound characterized by the presence of an ethyl group, an iodo-substituted phenyl ring, and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine typically involves the diazotization of aniline derivatives followed by coupling with ethylamine. The reaction conditions often require a controlled temperature environment and the use of specific reagents to ensure the successful formation of the diazenyl linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where aniline derivatives are treated with nitrous acid to form diazonium salts. These salts are then coupled with ethylamine under controlled conditions to yield the desired product. The process may require purification steps such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazenyl group into an amine group.

    Substitution: The iodo group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amine derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the iodo-substituted phenyl ring can engage in halogen bonding interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-[(4-iodophenyl)diazenyl]ethanamine
  • N-ethyl-N-[(2-iodophenyl)diazenyl]ethanamine
  • N-ethyl-N-[(3-bromophenyl)diazenyl]ethanamine

Uniqueness

N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine is unique due to the specific position of the iodo group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

425436-17-5

Molecular Formula

C10H14IN3

Molecular Weight

303.14 g/mol

IUPAC Name

N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine

InChI

InChI=1S/C10H14IN3/c1-3-14(4-2)13-12-10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3

InChI Key

BJYXMLIHASYGKH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N=NC1=CC(=CC=C1)I

Origin of Product

United States

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